Fmoc-4-(2-trifluoromethylphenyl)-L-phenylalanine
CAS No.:
Cat. No.: VC13810747
Molecular Formula: C31H24F3NO4
Molecular Weight: 531.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C31H24F3NO4 |
|---|---|
| Molecular Weight | 531.5 g/mol |
| IUPAC Name | (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[2-(trifluoromethyl)phenyl]phenyl]propanoic acid |
| Standard InChI | InChI=1S/C31H24F3NO4/c32-31(33,34)27-12-6-5-7-21(27)20-15-13-19(14-16-20)17-28(29(36)37)35-30(38)39-18-26-24-10-3-1-8-22(24)23-9-2-4-11-25(23)26/h1-16,26,28H,17-18H2,(H,35,38)(H,36,37)/t28-/m0/s1 |
| Standard InChI Key | DKFSUOZZLCTJQW-NDEPHWFRSA-N |
| Isomeric SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC=C(C=C4)C5=CC=CC=C5C(F)(F)F)C(=O)O |
| SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)C5=CC=CC=C5C(F)(F)F)C(=O)O |
| Canonical SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)C5=CC=CC=C5C(F)(F)F)C(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
Fmoc-4-(2-trifluoromethylphenyl)-L-phenylalanine integrates three structural components:
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L-Phenylalanine Backbone: The core structure provides chirality (L-configuration) and serves as the foundation for peptide bond formation.
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Fmoc Protecting Group: The 9-fluorenylmethyloxycarbonyl moiety shields the α-amino group during solid-phase peptide synthesis (SPPS), preventing unwanted side reactions.
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Ortho-Trifluoromethylphenyl Substituent: A trifluoromethyl (-CF₃) group at the ortho position of the phenyl ring introduces steric bulk and electron-withdrawing effects, modulating peptide solubility and interaction with biological targets.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₃₁H₂₄F₃NO₄ |
| Molecular Weight | 531.5 g/mol |
| IUPAC Name | (2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(2-(trifluoromethyl)phenyl)propanoic acid |
| CAS Number | Not explicitly listed |
| Solubility | Soluble in DMF, DMSO; limited aqueous solubility |
The trifluoromethyl group’s electronegativity (3.98 on the Pauling scale) and hydrophobic nature significantly alter the compound’s electronic profile, enhancing lipid membrane permeability in derived peptides.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
While detailed synthetic protocols remain proprietary, the general pathway involves:
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Fmoc Protection: Reacting 4-(2-trifluoromethylphenyl)-L-phenylalanine with Fmoc-Cl (Fmoc chloride) in the presence of a mild base (e.g., sodium bicarbonate) to protect the amino group.
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Purification: Chromatographic techniques (e.g., reverse-phase HPLC) isolate the product, achieving >95% purity.
Industrial Manufacturing
Scaled production optimizes yield through:
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Automated SPPS Systems: Enable sequential coupling of Fmoc-protected residues with minimal manual intervention.
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Green Chemistry Principles: Solvent recovery systems reduce waste dimethylformamide (DMF) volumes by 70–80% compared to traditional methods.
Table 2: Synthetic Parameters
| Parameter | Optimal Condition |
|---|---|
| Coupling Reagent | HBTU/HOBt |
| Base | DIEA (N,N-Diisopropylethylamine) |
| Deprotection Agent | 20% Piperidine in DMF |
| Reaction Temperature | 25°C (ambient) |
Applications in Peptide Science
Peptide Synthesis
The compound’s primary role lies in SPPS, where it facilitates:
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Controlled Chain Elongation: The Fmoc group’s orthogonality allows selective deprotection under basic conditions, enabling sequential residue addition.
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Enhanced Peptide Stability: The trifluoromethylphenyl moiety reduces enzymatic degradation by sterically hindering protease access.
Therapeutic Peptidomimetics
Incorporating this derivative into peptidomimetic designs improves:
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Bioavailability: The -CF₃ group’s hydrophobicity increases logP values by 1.5–2.0 units, enhancing cell membrane penetration.
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Target Affinity: Electron-withdrawing effects strengthen π-π stacking interactions with aromatic residues in protein binding pockets.
Biological Activity and Mechanistic Insights
Research Gaps
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In Vivo Pharmacokinetics: No studies assess oral bioavailability or metabolic clearance.
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Toxicity Profiling: Cytotoxicity and off-target effects remain uncharacterized.
Comparative Analysis with Analogous Compounds
Table 3: Structural and Functional Comparisons
| Compound | Substituent | Key Property |
|---|---|---|
| Fmoc-4-fluorophenylalanine | -F | Moderate hydrophobicity |
| Fmoc-4-methylphenylalanine | -CH₃ | Increased steric bulk |
| Fmoc-4-(2-trifluoromethylphenyl)-L-phenylalanine | -CF₃ | Enhanced stability and lipophilicity |
The trifluoromethyl derivative outperforms analogs in thermal stability (Tₘ increased by 15–20°C) and resistance to oxidative degradation.
Future Research Directions
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Synthetic Methodology: Develop microwave-assisted synthesis to reduce reaction times by 50%.
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Biological Screening: Prioritize in vitro assays against oncology targets (e.g., PD-1/PD-L1 axis).
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Computational Modeling: Use molecular dynamics to predict trifluoromethyl effects on peptide folding.
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